molecular formula C13H10ClNO2 B1392151 2-(3-Chlorobenzoyl)-6-methoxypyridine CAS No. 1187167-82-3

2-(3-Chlorobenzoyl)-6-methoxypyridine

Cat. No. B1392151
CAS RN: 1187167-82-3
M. Wt: 247.67 g/mol
InChI Key: KJTVXHXVASZGCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the 3-chlorobenzoyl group, and the addition of the methoxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine and benzene rings, the polar carbonyl group, and the electronegative chlorine and oxygen atoms. These features could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of “2-(3-Chlorobenzoyl)-6-methoxypyridine” would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic acyl substitution or reduction. The chlorine atom might be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorobenzoyl)-6-methoxypyridine” would be influenced by its functional groups and overall structure. For example, the presence of the polar carbonyl group and the electronegative chlorine and oxygen atoms could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Chemical Properties and Synthesis

  • Lithiation Pathways : The lithiation of 2-methoxypyridine derivatives has been extensively studied. In particular, the lithiation of 2-chloro and 2-methoxypyridine using lithium dialkylamides was investigated, highlighting the critical role of both H-6 and H-3 protons in ensuring complete C-3 lithiation. This study sheds light on the complex lithiation processes involving 2-(3-Chlorobenzoyl)-6-methoxypyridine derivatives (Gros, Choppin, & Fort, 2003).

  • Synthesis of Derivatives : Research on the synthesis of 2-methoxypyridine-3-carbonitriles, which are structurally related to 2-(3-Chlorobenzoyl)-6-methoxypyridine, has shown a variety of methoxypyridine derivatives being produced. These compounds were fully characterized and screened for in vitro cytotoxicity activities against various cancer cell lines (Al‐Refai et al., 2019).

  • Vibrational and Electronic Spectra Studies : Studies have been conducted on 2-chloro-6-methoxypyridine, closely related to 2-(3-Chlorobenzoyl)-6-methoxypyridine, using Fourier transform infrared (FTIR) and FT-Raman spectra. These studies help understand the molecular vibrations and electronic spectra, which are crucial for understanding the properties of similar compounds (Arjunan et al., 2011).

Applications in Molecular Studies

  • Role in Molecular Docking and NLO Analyses : A study explored the structural, spectroscopic, and electronic properties of a compound containing a 2-methoxypyridine derivative. This research included molecular docking analyses, highlighting the potential of such compounds in molecular interaction studies (Sert et al., 2018).

  • Protonation Sites and Hydrogen Bonding Studies : Research on N-(6-methoxypyridin-3-yl) derivatives has provided insights into protonation sites and hydrogen bonding patterns. These findings are crucial for understanding the interaction and stability of such compounds in different environments (Böck et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure of the compound .

Safety and Hazards

As with any chemical compound, “2-(3-Chlorobenzoyl)-6-methoxypyridine” should be handled with care. The specific safety precautions would depend on its physical and chemical properties. For example, if it is volatile or reactive, it should be handled in a well-ventilated area and stored properly to prevent reactions .

Future Directions

The future research directions for “2-(3-Chlorobenzoyl)-6-methoxypyridine” would depend on its potential applications. For example, if it has pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

(3-chlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-12-7-3-6-11(15-12)13(16)9-4-2-5-10(14)8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTVXHXVASZGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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